molecular formula C9H15N3 B1422920 3-(4-methyl-1H-pyrazol-1-yl)piperidine CAS No. 1247747-56-3

3-(4-methyl-1H-pyrazol-1-yl)piperidine

Cat. No. B1422920
M. Wt: 165.24 g/mol
InChI Key: FWDVJOKDANNSCK-UHFFFAOYSA-N
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Description

“3-(4-methyl-1H-pyrazol-1-yl)piperidine” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “3-(4-methyl-1H-pyrazol-1-yl)piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms, attached to a pyrazole ring via a single bond . The pyrazole ring is substituted at the 4-position with a methyl group .

Scientific Research Applications

Structural Analysis and Synthesis Techniques

The compound has been involved in studies focusing on structural analysis and synthesis techniques. For example, its structural characteristics such as the dihedral angle between the pyrazole and piperidine rings have been analyzed to understand its spatial configuration, which is crucial for its interaction with biological targets (D. Richter et al., 2009).

Antibacterial and Antifungal Properties

Research has highlighted the antibacterial and antifungal properties of compounds structurally related to 3-(4-methyl-1H-pyrazol-1-yl)piperidine. These compounds have shown promising activity against a range of pathogenic bacteria and fungi, positioning them as potential candidates for the development of new antimicrobial agents (Piyush N. Kalaria et al., 2014).

Metabolic Studies

Metabolic studies have been conducted to understand how compounds containing the 3-(4-methyl-1H-pyrazol-1-yl)piperidine structure are metabolized in the body. This is crucial for drug development as it helps predict the behavior of these compounds in biological systems, their potential metabolites, and their overall bioactivity (Qiang Zhang et al., 2005).

Future Directions

The future directions for research on “3-(4-methyl-1H-pyrazol-1-yl)piperidine” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Pyrazole derivatives, due to their wide range of biological activities, are of significant interest in the development of new therapeutic agents .

properties

IUPAC Name

3-(4-methylpyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-8-5-11-12(7-8)9-3-2-4-10-6-9/h5,7,9-10H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDVJOKDANNSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methyl-1H-pyrazol-1-yl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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